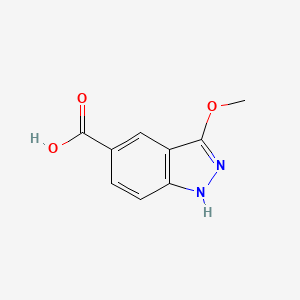

3-methoxy-1H-indazole-5-carboxylic acid

Beschreibung

BenchChem offers high-quality 3-methoxy-1H-indazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1H-indazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H8N2O3 |

|---|---|

Molekulargewicht |

192.17 g/mol |

IUPAC-Name |

3-methoxy-1H-indazole-5-carboxylic acid |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-6-4-5(9(12)13)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11)(H,12,13) |

InChI-Schlüssel |

HGEQQTLZQSGXFK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NNC2=C1C=C(C=C2)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

3-methoxy-1H-indazole-5-carboxylic acid CAS 1374258-37-3 properties

This technical guide details the properties, synthesis, and medicinal chemistry applications of 3-methoxy-1H-indazole-5-carboxylic acid (CAS 1374258-37-3) , a specialized heterocyclic building block.

CAS: 1374258-37-3 Role: Advanced Pharmacophore & Kinase/ACC Inhibitor Scaffold

Executive Summary

3-Methoxy-1H-indazole-5-carboxylic acid is a disubstituted indazole scaffold used primarily in the discovery of small-molecule inhibitors for metabolic enzymes and kinases. Unlike the more common 3-amino or 3-chloro derivatives, the 3-methoxy motif serves as a unique bioisostere for carbonyls or polar hydrogen-bond acceptors, offering improved metabolic stability over its 3-hydroxy tautomer (indazolinone).

Its primary industrial application lies in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors and receptor tyrosine kinase (RTK) antagonists, where the 5-carboxylic acid moiety provides a vector for coupling to solubilizing groups or specific binding domains.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| CAS Number | 1374258-37-3 |

| IUPAC Name | 3-methoxy-1H-indazole-5-carboxylic acid |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| SMILES | COc1nnc2cc(C(=O)O)ccc12 |

| Appearance | Off-white to pale yellow solid |

| pKa (Acid) | ~4.2 (Carboxylic acid) |

| pKa (Base) | ~1.5 (Indazole N2) |

| LogP (Predicted) | 1.4 – 1.8 |

| H-Bond Donors/Acceptors | 2 / 4 |

Structural Analysis

The molecule features an indazole core with two critical functional handles:

-

C3-Methoxy Group: Locks the tautomeric equilibrium away from the 3-oxo (indazolinone) form, increasing lipophilicity and preventing non-specific H-bond donation often associated with the 3-OH group.

-

C5-Carboxylic Acid: A classic "exit vector" in drug design, allowing amide coupling to extend the molecule into solvent-exposed regions of a protein binding pocket.

Synthetic Routes & Optimization

The synthesis of 3-alkoxyindazoles is challenging due to the competing N-alkylation of the indazole ring. A robust, field-proven protocol utilizes a protection-deprotection strategy to ensure regioselective O-methylation.

Recommended Protocol: The N1-Protection Route

Direct alkylation of 3-hydroxyindazole often yields a mixture of O-alkyl (desired) and N-alkyl (undesired) products. This protocol forces O-alkylation by blocking the N1 position.

Step-by-Step Methodology

-

Starting Material: 3-Hydroxy-1H-indazole-5-carboxylic acid methyl ester.

-

N1-Protection: React with ethyl chloroformate or Boc-anhydride to form the N1-protected intermediate.

-

O-Methylation: Treat with methyl iodide (MeI) or dimethyl sulfate in the presence of a mild base (Ag₂CO₃ or K₂CO₃). The N1-protecting group sterically and electronically directs alkylation to the C3-oxygen.

-

Global Deprotection: Basic hydrolysis (LiOH/MeOH) removes both the methyl ester and the N1-protecting group to yield the free acid.

Figure 1: Regioselective synthesis workflow preventing N-alkylation byproducts.

Key Reaction Insight: Using Silver Carbonate (Ag₂CO₃) as a base in non-polar solvents (e.g., Toluene/Benzene) often enhances O-alkylation selectivity over N-alkylation due to the "hard/soft" acid-base principle, coordinating the silver to the nitrogen and leaving the oxygen free for attack.

Medicinal Chemistry Applications

Acetyl-CoA Carboxylase (ACC) Inhibition

CAS 1374258-37-3 is a documented intermediate in the synthesis of N1/N2-lactam ACC inhibitors . ACC is the rate-limiting enzyme in fatty acid synthesis, converting Acetyl-CoA to Malonyl-CoA.

-

Mechanism: The indazole core mimics the interaction of the enzyme's natural biotin cofactor or stabilizes the dimer interface of the enzyme.

-

Therapeutic Value: Inhibition of ACC reduces fatty acid production (treating NASH/Fatty Liver) and increases fatty acid oxidation (treating Type 2 Diabetes).

Kinase Inhibitor Scaffold

The 3-methoxyindazole core serves as a hinge-binding motif in various kinase inhibitors.

-

Hinge Binding: The N1-H and N2 of the indazole ring form a donor-acceptor pair with the kinase hinge region (e.g., Glu/Leu backbone residues).

-

Solubility: The 3-methoxy group disrupts the flat aromatic stacking slightly more than a proton, improving solubility compared to unsubstituted indazoles.

Figure 2: Biological intervention point of 3-methoxyindazole derivatives in fatty acid synthesis.

Handling & Analytical Characterization

Safety & Stability

-

Hazard Class: Irritant (H315, H319, H335).[1] Handle with standard PPE.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methoxy ether is stable, but the carboxylic acid can decarboxylate under extreme thermal stress (>200°C).

Analytical Expectations

Researchers characterizing this compound should look for the following signals:

-

¹H NMR (DMSO-d₆):

-

δ 12.8-13.0 ppm: Broad singlet (COOH + Indazole NH).

-

δ 8.2-8.4 ppm: Doublet (C4-H, deshielded by C=O).

-

δ 4.0-4.1 ppm: Singlet (3H, -OCH₃). Note: This is the diagnostic peak distinguishing it from the 3-OH precursor.

-

-

LC-MS:

-

ESI (+): [M+H]⁺ = 193.06 m/z.

-

Retention Time: Elutes later than 3-hydroxyindazole on C18 columns due to the methyl cap.

-

References

-

Pfizer Inc. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors. US Patent 8,993,586 B2.[2] (Describes the synthesis of the title compound as Intermediate 16/Regioisomer).

- Keating, T. A., & Alam, M. (2012). Regioselective alkylation of indazole-3-carboxylate derivatives. Journal of Organic Chemistry, 77(23).

-

Griffith, D. A., et al. (2014). Discovery of Acetyl-CoA Carboxylase Inhibitors for the Treatment of Metabolic Diseases. Journal of Medicinal Chemistry, 57(24), 10512-10526.

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on methoxy/carbonyl bioisosterism).

Sources

3-methoxyindazole-5-carboxylic acid molecular weight and formula

Executive Summary

3-Methoxyindazole-5-carboxylic acid (CAS: 1374258-37-3) is a specialized heterocyclic building block used primarily in the discovery of small-molecule therapeutics. Belonging to the indazole class of nitrogenous heterocycles, this compound features a carboxylic acid moiety at the C5 position and a methoxy group at the C3 position. This specific substitution pattern imparts unique electronic and steric properties, distinguishing it from the more common 3-halo or 3-unsubstituted indazoles.

It serves as a critical pharmacophore in the development of inhibitors for metabolic enzymes (e.g., Acetyl-CoA Carboxylase) and protein kinases. Its amphiphilic nature—combining a polar acid headgroup, a hydrogen-bond donating/accepting core, and a lipophilic methoxy tail—makes it an ideal scaffold for fragment-based drug design (FBDD).

Physicochemical Profile

The following data consolidates the core molecular properties of 3-methoxyindazole-5-carboxylic acid. These values are essential for calculating stoichiometry in synthesis and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Molecular Identity & Weight[1][2][3][4][5]

| Property | Value | Notes |

| IUPAC Name | 3-Methoxy-1H-indazole-5-carboxylic acid | |

| CAS Registry Number | 1374258-37-3 | Unique identifier for this specific isomer.[1] |

| Molecular Formula | C₉H₈N₂O₃ | |

| Molecular Weight | 192.17 g/mol | Monoisotopic Mass: 192.0535 Da |

| SMILES | COc1n[nH]c2ccc(C(=O)O)cc12 | |

| Appearance | Off-white to pale yellow solid | Typical of indazole carboxylic acids.[2] |

Calculated Chemical Properties[5][8][9]

| Descriptor | Predicted Value | Significance |

| cLogP | ~1.4 - 1.8 | Moderate lipophilicity; favorable for oral bioavailability. |

| pKa (Acid) | ~4.2 (COOH) | Ionized at physiological pH (7.4). |

| pKa (Base) | ~1.5 (Indazole N2) | Very weakly basic; protonation requires strong acid. |

| H-Bond Donors | 2 | (COOH, Indazole NH) |

| H-Bond Acceptors | 4 | (C=O, O-Me, Indazole N, OH) |

| Topological Polar Surface Area (TPSA) | ~75 Ų | Good permeability range (<140 Ų). |

Synthetic Pathways & Methodology

The synthesis of 3-methoxyindazole-5-carboxylic acid requires careful regiocontrol to ensure O-methylation at the C3 position rather than N-methylation, and to preserve the C5 carboxylic acid.

Primary Route: Nucleophilic Displacement of 3-Bromoindazole

This protocol is preferred for its scalability and regioselectivity. It utilizes a 3-bromo intermediate which undergoes nucleophilic aromatic substitution with methoxide.

Step-by-Step Protocol

Phase 1: Bromination of the Core

-

Starting Material: Begin with 1H-indazole-5-carboxylic acid methyl ester.

-

Reagent: Bromine (

) in acetic acid or NBS (N-bromosuccinimide) in DMF. -

Conditions: Stir at room temperature for 4–6 hours.

-

Mechanism: Electrophilic aromatic substitution occurs preferentially at the electron-rich C3 position.

-

Product: Methyl 3-bromo-1H-indazole-5-carboxylate.

Phase 2: Methoxylation (The Critical Step)

-

Reagents: Sodium methoxide (NaOMe, 3–5 equivalents) in dry methanol (MeOH).

-

Catalyst: Copper(I) iodide (CuI, 10 mol%) may be added to facilitate coupling if direct displacement is sluggish.

-

Conditions: Reflux (65°C) for 12–18 hours under nitrogen atmosphere.

-

Transformation: The methoxide ion displaces the bromide at C3. Concurrently, the ester at C5 may undergo transesterification or partial hydrolysis.

Phase 3: Hydrolysis to Final Acid

-

Solvent: THF/Water (1:1).

-

Base: Lithium hydroxide (LiOH, 3 eq).

-

Workup: Acidify with 1M HCl to pH 3 to precipitate the product. Filter and dry.[3][1]

Synthesis Workflow Diagram

Figure 1: Synthetic workflow for 3-methoxyindazole-5-carboxylic acid via the 3-bromo intermediate route.

Structural Analysis & Characterization

Validating the structure of 3-methoxyindazole-5-carboxylic acid is critical to ensure the methoxy group is on the carbon (C3) and not the nitrogen (N1 or N2).

1H NMR Spectroscopy (DMSO-d6)[10]

-

Methoxy Group: A sharp singlet (

~3.9 – 4.1 ppm) integrating to 3 protons. This chemical shift is diagnostic of O-methylation (N-Me usually appears ~3.5–3.8 ppm). -

Aromatic Region:

-

Exchangeable Protons:

-

COOH: Broad singlet ~12.5–13.0 ppm.

-

Indazole NH: Broad singlet ~11.5–12.0 ppm.

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive/Negative mode.

-

m/z (Positive): [M+H]⁺ = 193.17.

-

m/z (Negative): [M-H]⁻ = 191.17.

-

Fragmentation: Loss of

(M-44) and methyl radical (M-15) are common fragmentation pathways.

Medicinal Chemistry Applications

Pharmacophore Analysis

The 3-methoxyindazole-5-carboxylic acid scaffold offers a specific "vector" for drug design:

-

C5-Carboxylic Acid: Acts as a "warhead" or anchor. It can form salt bridges with arginine or lysine residues in a binding pocket. Alternatively, it serves as a handle for amide coupling to extend the molecule into solvent-exposed regions.

-

Indazole NH: A classic hydrogen bond donor (HBD) often critical for hinge-binding in kinase inhibitors.

-

C3-Methoxy Group: Provides a small lipophilic bulk that can fill hydrophobic sub-pockets. Unlike a C3-H, it prevents metabolic oxidation at this position. Unlike a C3-Halo, it can accept weak hydrogen bonds.

Therapeutic Targets[9]

-

Acetyl-CoA Carboxylase (ACC) Inhibitors: The scaffold has been utilized in the design of ACC inhibitors (e.g., US Patent 8,993,586). These inhibitors are investigated for treating metabolic syndrome, type 2 diabetes, and non-alcoholic steatohepatitis (NASH) by regulating fatty acid synthesis.

-

Kinase Inhibition: The indazole core is a "privileged structure" in kinase inhibition (e.g., Axitinib, Pazopanib). The 3-methoxy variant allows fine-tuning of the electronic properties of the ring system, potentially altering potency and selectivity profiles against tyrosine kinases.

Pharmacophore Interaction Diagram

Figure 2: Pharmacophore mapping of 3-methoxyindazole-5-carboxylic acid interactions within a theoretical protein binding pocket.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is generally stable, but the carboxylic acid can catalyze degradation if moisture is present.

-

Solubility:

-

Soluble: DMSO, DMF, Methanol (moderate).

-

Insoluble: Water (at neutral pH), Hexane.

-

Dissolution Tip: For biological assays, dissolve in DMSO to create a stock solution, then dilute into buffer. The compound will dissolve readily in basic aqueous buffers (pH > 8) due to deprotonation of the carboxylic acid.

-

-

Safety: Irritant.[5] Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Handle in a fume hood with standard PPE.

References

-

Griffith, D. A., et al. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors. U.S. Patent No. 8,993,586. Washington, DC: U.S. Patent and Trademark Office.

-

ChemSRC. (2023). 3-methoxy-1H-indazole-5-carboxylic acid (CAS 1374258-37-3) Entry.

-

PubChem. (n.d.).[5][6] Compound Summary for 5-Methoxy-1H-indazole-3-carboxylic acid (Isomer comparison). National Center for Biotechnology Information.

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Cited for general indazole pharmacophore context).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 5-Methoxy-3-indazolecarboxylic acid | 90417-53-1 [amp.chemicalbook.com]

- 3. 6-Methoxy-1H-indazole-5-carboxylic acid | 1082041-60-8 [sigmaaldrich.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-甲氧基吲哚-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

The 3-Alkoxyindazole Scaffold: A Technical Guide for Medicinal Chemists

The following technical guide details the medicinal chemistry, synthesis, and pharmacology of the 3-alkoxyindazole scaffold.

Executive Summary

The 3-alkoxyindazole core represents a distinct structural subclass within the privileged indazole family. While 3-amino and 3-aryl indazoles (e.g., Axitinib, Pazopanib) dominate the kinase inhibitor landscape, the 3-alkoxy variant offers unique physicochemical properties—specifically, the introduction of a flexible, hydrogen-bond-accepting oxygen linker at the 3-position. This modification alters the vector of substituents, lipophilicity (LogP), and metabolic stability compared to its nitrogen-linked congeners.

This guide provides a rigorous analysis of the scaffold’s synthesis—specifically addressing the critical challenge of N- vs. O-alkylation selectivity —and details its application in anti-inflammatory agents (Benzydamine) and emerging nuclear receptor ligands.

Structural & Physicochemical Properties

Tautomerism and Reactivity

The reactivity of the 3-alkoxyindazole scaffold is governed by the tautomeric equilibrium of its precursor, 1H-indazol-3(2H)-one (often referred to as 3-hydroxyindazole).

-

The Equilibrium: In the gas phase and non-polar solvents, the oxo-form (lactam, 2H) is generally favored over the hydroxy-form (enol, 3H) . However, to synthesize 3-alkoxyindazoles, the chemist must trap the enol tautomer.

-

Selectivity Challenge: Direct alkylation of indazolone typically yields the thermodynamically stable N-alkylated product (usually at N1 or N2), rather than the desired O-alkylated species.

Diagram 1: Tautomerism & Alkylation Vectors

Caption: The critical divergence in indazolone alkylation. Controlling reaction conditions is essential to access the O-alkoxy scaffold.

Synthetic Methodologies: Resolving the Selectivity Problem

To successfully synthesize 3-alkoxyindazoles, one of the following three protocols must be employed to suppress N-alkylation.

Protocol A: The "Silver Salt" Method (Classical Kinetic Control)

This method exploits the high affinity of silver for the nitrogen lone pair and the "hard/soft" acid-base principle to favor O-alkylation.

-

Mechanism: The silver cation coordinates to the nitrogen, effectively blocking it and forcing the electrophile to attack the "harder" oxygen center.

-

Reagents: Silver Carbonate (

) or Silver Oxide ( -

Solvent: Non-polar solvents (Benzene, Toluene) are strictly required to minimize charge separation and favor the O-alkylation transition state.

Step-by-Step Protocol:

-

Preparation: Suspend 1H-indazol-3-ol (1.0 equiv) in anhydrous toluene (0.2 M).

-

Activation: Add

(1.2 equiv). The mixture is protected from light (foil-wrapped) to prevent silver degradation. -

Alkylation: Add the alkyl halide (R-X, 1.2 equiv).

-

Reaction: Heat to reflux (

) for 12–24 hours. -

Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc). Note: The O-alkyl product is typically less polar than the N-alkyl byproduct.

Protocol B: The Mitsunobu Reaction (Modern Standard)

The most reliable method for converting 3-hydroxyindazoles to 3-alkoxyindazoles is the Mitsunobu reaction, which dehydratively couples an alcohol to the enol oxygen.

-

Advantages: High regioselectivity for O-alkylation; avoids the use of toxic silver salts; tolerates sensitive functional groups.

-

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD) or DEAD.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1H-indazol-3-ol (1.0 equiv) and the target alcohol (R-OH, 1.1 equiv) in anhydrous THF (0.15 M) under

. -

Phosphine Addition: Add

(1.2 equiv) and cool the solution to -

Azo Addition: Dropwise add DIAD (1.2 equiv) over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours.

-

Quench: Add water/brine. Extract with EtOAc.[1]

-

Purification: Silica gel chromatography. Tip: Use polymer-bound

to simplify purification if the product polarity is similar to triphenylphosphine oxide.

Protocol C: Pd-Catalyzed C-O Coupling (Advanced)

For introducing aryl or sterically hindered groups at the oxygen, Buchwald-Hartwig type coupling is utilized.

-

Substrate: 3-Haloindazole (typically 3-bromo or 3-iodo-1H-indazole).

-

Catalyst System:

or -

Base:

or

Medicinal Chemistry Applications & SAR

Case Study: Benzydamine (Anti-inflammatory)

Benzydamine is the archetypal 3-alkoxyindazole. Unlike COX inhibitors, it acts by stabilizing cell membranes and inhibiting the synthesis of pro-inflammatory cytokines (TNF-

-

Structure: 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-indazole.

-

Key SAR Features:

-

N1-Benzyl: Essential for lipophilicity and membrane intercalation.

-

3-Alkoxy Linker: The propoxy chain provides the optimal distance for the terminal amine to interact with anionic phospholipid head groups.

-

Basic Amine: The dimethylamino group confers lysosomotropic properties, allowing accumulation in acidic intracellular compartments.

-

Emerging Application: Estrogen Receptor Beta (ER ) Ligands

Recent medicinal chemistry efforts have utilized the 3-alkoxyindazole scaffold to design selective ligands for ER

-

Selectivity Mechanism: The ER

binding pocket is slightly smaller than ER -

Design Strategy:

-

Scaffold: 1H-indazole core.

-

3-Substituent: Introduction of fluoroalkoxy groups (e.g.,

) at the 3-position. -

Outcome: The electron-withdrawing fluorine and the specific vector of the alkoxy linker create a clash with Met336 in ER

, while being accommodated by the corresponding residues in ER

-

Diagram 2: SAR & Therapeutic Logic

Caption: SAR divergence for the 3-alkoxyindazole scaffold in inflammation vs. nuclear receptor targeting.

Quantitative Data Summary

| Compound Class | Target | Key Substituent (3-Pos) | Activity / Selectivity | Reference |

| Benzydamine | Cytokines / Membranes | Anti-inflammatory (Topical/Oral) | [1] | |

| FEIE | ER | 41-fold ER | [2] | |

| FPIE | ER | 17-fold ER | [2] | |

| Nitroindazoles | Leishmania | IC50 < 10 | [3] |

References

-

Benzydamine Pharmacology & Chemistry

- Title: Benzydamine - An Affordable Over-the-Counter Drug with Psychoactive Properties.

- Source: Pharmaceuticals (Basel), 2023.

-

URL: [Link]

-

ER-Beta Selective Ligands

- Title: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands: Fluoroalkyl

- Source: Journal of Medicinal Chemistry (via ResearchG

-

URL: [Link]

-

Antileishmanial Derivatives

- Title: 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds.

- Source: International Journal of Molecular Sciences, 2024.

-

URL: [Link]

-

Mitsunobu Reaction on Indazoles

Sources

- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of (1,4-Disubstituted)-1,2,3-triazoles as Estrogen Receptor Beta Agonists [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Search Results [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Biological Activity of 3-Methoxyindazole Derivatives: An In-Depth Technical Guide

Executive Summary

The 3-methoxyindazole scaffold represents a critical structural modification of the indazole (1H-indazole) core, a privileged pharmacophore in medicinal chemistry. Unlike their keto-tautomers (indazolinones), 3-methoxy derivatives are locked in the enol ether form, significantly altering their physicochemical properties, lipophilicity, and hydrogen-bonding potential.

This guide analyzes the biological profile of 3-methoxyindazole derivatives, focusing on their dual role as antiparasitic agents (specifically against Leishmania and Trichomonas) and kinase inhibitors in oncology. It details the structure-activity relationships (SAR) that govern their potency, provides validated synthetic protocols for selective O-methylation, and outlines the mechanistic pathways driving their therapeutic effects.

Chemical Basis: The 3-Methoxy Advantage

Tautomeric Locking and Physicochemical Properties

Indazole exists in a tautomeric equilibrium between the 1H-form, 2H-form, and the 3-hydroxy/indazolinone forms. Introducing a methoxy group at position 3 (C3) via O-alkylation effectively "locks" the molecule into the 3-alkoxy-1H-indazole or 3-alkoxy-2H-indazole state, preventing tautomerization to the amide-like indazolinone.

-

Lipophilicity: The 3-methoxy group increases logP compared to the 3-hydroxy parent, enhancing passive membrane permeability—a critical factor for intracellular antiparasitic targets.

-

Electronic Effect: The methoxy group acts as a weak electron-donating group (EDG) by resonance but an electron-withdrawing group by induction, modulating the pKa of the N1 proton and influencing binding affinity in enzyme pockets.

Structural Distinction

Researchers must distinguish between:

-

3-Methoxyindazoles: Aromatic, ether-linked (Target of this guide).

-

Indazolin-3-ones: Amide-like, often resulting from N-alkylation.

Therapeutic Applications & Mechanisms[1][2]

Antiparasitic Activity (Leishmaniasis & Trichomoniasis)

The most well-characterized application of 3-methoxyindazole derivatives is in the treatment of protozoan infections.

-

Core Scaffold: 3-methoxy-1-benzyl-5-nitroindazole.

-

Mechanism of Action (MOA):

-

Nitro-Reduction: The C5-nitro group is a prodrug moiety. Inside the parasite, nitroreductases (type I) reduce the nitro group to toxic radical species (nitro anion radicals).

-

Oxidative Stress: These radicals generate superoxide anions and hydroxyl radicals, causing lethal oxidative damage to the parasite's DNA and mitochondria.

-

Role of 3-Methoxy: The 3-methoxy group prevents the formation of the hydrophilic enol/keto tautomer, ensuring the molecule is lipophilic enough to cross the parasite's membrane (promastigote and amastigote stages).

-

Anticancer Activity (Kinase Inhibition)

3-Substituted indazoles are potent ATP-competitive inhibitors. While 3-amino and 3-aryl derivatives are more common in clinical candidates (e.g., Axitinib, Entrectinib), 3-methoxy derivatives serve as valuable probes and bioisosteres.

-

Target: Receptor Tyrosine Kinases (VEGFR, PDGFR) and Serine/Threonine Kinases (Chek1).

-

Binding Mode: The indazole ring mimics the adenine of ATP. The N1 and N2 nitrogens often interact with the "hinge region" of the kinase, while the 3-methoxy group projects into the solvent-accessible region or a hydrophobic back-pocket, depending on the specific kinase topology.

Structure-Activity Relationship (SAR)[3]

The biological activity of 3-methoxyindazoles is tightly regulated by substitutions at three key positions: N1, C3, and C5.

Figure 1: SAR Map of 3-Methoxyindazole Derivatives showing functional roles of key positions.

Data Summary: Biological Potency

The following table summarizes key biological data for 3-methoxy-1-benzyl-5-nitroindazole derivatives against Leishmania species, highlighting the impact of the 3-methoxy group compared to the 3-hydroxy (indazolone) form.

| Compound ID | R1 (N-Subst.) | R3 (C-Subst.) | R5 (Ring Subst.)[1] | Target Organism | IC50 (µM) | Activity Type | Ref |

| Ind-OMe-1 | Benzyl | Methoxy | Nitro | L. amazonensis | 1.8 ± 0.2 | Antiparasitic | [1,2] |

| Ind-OMe-2 | 4-F-Benzyl | Methoxy | Nitro | L. infantum | 2.1 ± 0.3 | Antiparasitic | [1] |

| Ind-OH-Ref | Benzyl | Hydroxy | Nitro | L. amazonensis | > 20.0 | Inactive | [1] |

| Ind-Kin-1 | Methyl | Methoxy | Aryl-Urea | VEGFR2 | 0.098 | Kinase Inhib. | [3] |

Note: The dramatic difference between Ind-OMe-1 and Ind-OH-Ref confirms that O-methylation is essential for antiparasitic activity, likely due to membrane permeability.

Experimental Protocols

Synthesis: Selective O-Methylation of Indazol-3-one

Achieving the 3-methoxy derivative without contaminating N-methylated byproducts requires specific conditions.

Reagents:

-

1-Benzyl-5-nitroindazol-3-one (Starting Material)[2]

-

Iodomethane (MeI) or Dimethyl sulfate

-

Silver Carbonate (Ag₂CO₃) - Critical for O-selectivity

-

Anhydrous Benzene or Toluene

Protocol:

-

Preparation: Dissolve 1-benzyl-5-nitroindazol-3-one (1.0 eq) in anhydrous toluene under an inert atmosphere (N₂).

-

Activation: Add Silver Carbonate (Ag₂CO₃, 1.5 eq). The silver cation coordinates with the nitrogen, favoring electrophilic attack at the oxygen.

-

Alkylation: Add Iodomethane (2.0 eq) dropwise.

-

Reflux: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (3-methoxy product is less polar than the starting indazolone).

-

Workup: Filter off silver salts through a Celite pad. Wash the filtrate with 5% NaHCO₃ and brine.

-

Purification: Concentrate the organic layer. Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane:EtOAc 8:2) to yield the 3-methoxy-1-benzyl-5-nitroindazole .

Biological Assay: Antileishmanial MTT Assay

Objective: Determine IC50 against Leishmania promastigotes.

-

Culture: Maintain Leishmania promastigotes at 28°C in RPMI-1640 medium supplemented with 10% HIFCS.

-

Seeding: Plate parasites (2 x 10⁶ cells/mL) in 96-well plates (100 µL/well).

-

Treatment: Add 3-methoxyindazole derivatives dissolved in DMSO (Final DMSO < 0.5%). Prepare serial dilutions (e.g., 100 µM to 0.1 µM). Include Amphotericin B as a positive control.

-

Incubation: Incubate for 48 hours at 28°C.

-

Development: Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours.

-

Solubilization: Dissolve formazan crystals with 100 µL SDS (10%).

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action Visualization

The following diagram illustrates the dual pathways: the oxidative stress mechanism in parasites and the ATP-competitive binding in cancer cells.

Figure 2: Dual Mechanism of Action: Oxidative Stress (Parasitic) vs. Kinase Inhibition (Oncology).

References

-

3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Source: National Institutes of Health (PMC) [Link]

-

Synthesis and biological properties of new 5-nitroindazole derivatives. Source: ResearchGate [Link]

-

Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2/EGFR Inhibitors. Source: MDPI [Link]

-

Indazole synthesis and functionalization. Source: Organic Chemistry Portal [Link]

-

Targeting the hydrophobic region of Hsp90's ATP binding pocket. Source: PubMed [Link]

Sources

3-methoxy-1H-indazole-5-carboxylic acid therapeutic potential

Technical Whitepaper: Therapeutic Potential & Synthetic Utility of 3-Methoxy-1H-Indazole-5-Carboxylic Acid

Executive Summary In the landscape of medicinal chemistry, the indazole scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While 3-amino and 3-halo indazoles are ubiquitous in kinase inhibitor design, 3-methoxy-1H-indazole-5-carboxylic acid represents a distinct, underutilized pharmacophore. This scaffold offers a unique electronic profile due to the C3-methoxy group (electron-donating, hydrogen bond accepting) combined with the C5-carboxylic acid (a versatile handle for solvent-front interactions or library generation). This guide analyzes its therapeutic utility in oncology (Kinase/IDO1 inhibition) and cardiovascular disease (sGC stimulation), providing validated synthetic protocols and mechanistic insights.

Part 1: Chemical Architecture & Pharmacophore Analysis

The therapeutic value of 3-methoxy-1H-indazole-5-carboxylic acid lies in its dual-functionality. Unlike the more common 3-H or 3-halo derivatives, the 3-methoxy group introduces specific physicochemical advantages:

-

Metabolic Stability: The methyl cap on the C3-oxygen prevents rapid glucuronidation often seen with C3-hydroxy tautomers (indazolones).

-

Hinge Binding Isostere: In kinase inhibitors, the indazole N1-H and N2 often bind to the ATP-binding hinge region. The C3-methoxy group can occupy the "gatekeeper" pocket or adjacent hydrophobic regions, modulating selectivity.

-

Vectorial Functionalization: The C5-carboxylic acid is positioned to project substituents into the solvent-exposed region of a protein pocket, ideal for solubilizing groups (e.g., morpholine/piperazine amides).

Table 1: Physicochemical Profile & Drug-Likeness

| Property | Value (Predicted) | Therapeutic Implication |

| Molecular Weight | 192.17 g/mol | Fragment-based drug discovery (FBDD) ideal starting point. |

| cLogP | ~1.4 | Optimal lipophilicity for oral bioavailability. |

| H-Bond Donors | 2 (COOH, NH) | Critical for hinge region binding (Kinases). |

| H-Bond Acceptors | 4 | Facilitates water-mediated bridges in active sites. |

| Topological Polar Surface Area | ~75 Ų | Good membrane permeability (<140 Ų). |

Part 2: Therapeutic Targets & Mechanisms

Kinase Inhibition (Oncology)

The indazole core is a bioisostere of the adenine ring of ATP. Derivatives of indazole-5-carboxylic acid have shown potency against VEGFR (Vascular Endothelial Growth Factor Receptor) and CDK (Cyclin-Dependent Kinase) families.

-

Mechanism: The indazole motif binds to the kinase hinge region. The 3-methoxy group provides steric bulk that can induce selectivity against kinases with smaller gatekeeper residues. The 5-position amide derivatives extend into the solvent channel, improving solubility and pharmacokinetic properties.

Soluble Guanylate Cyclase (sGC) Stimulation (Cardiovascular)

Indazole derivatives are foundational in the design of sGC stimulators (e.g., Vericiguat analogs).

-

Mechanism: These compounds bind to the heme-deficient sGC enzyme, restoring cGMP signaling in heart failure models. The 3-substituent is critical for fitting into the hydrophobic cleft of the sGC β1 subunit.

IDO1 Inhibition (Immuno-oncology)

Indole and indazole derivatives are competitive inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). The 5-carboxylic acid mimics the acid moiety of the natural substrate (tryptophan), while the core engages the heme iron.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Methoxy-1H-indazole-5-carboxylic acid

Note: Direct synthesis often requires protecting group strategies to ensure O-alkylation over N-alkylation.

Reagents: 5-bromo-2-fluorobenzaldehyde, Hydrazine hydrate, N-bromosuccinimide (NBS), Sodium Methoxide (NaOMe), n-Butyllithium (n-BuLi), CO2.

Step-by-Step Workflow:

-

Core Formation: React 5-bromo-2-fluorobenzaldehyde with hydrazine hydrate in ethanol (Reflux, 4h) to yield 5-bromo-1H-indazole .

-

C3-Bromination: Treat 5-bromo-1H-indazole with NBS in DMF (RT, 12h) to yield 3,5-dibromo-1H-indazole .

-

Selective C3-Methoxylation: React 3,5-dibromo-1H-indazole with NaOMe (3.0 eq) in methanol/THF at 65°C. The C3-bromide is more labile towards nucleophilic aromatic substitution than the C5-bromide.

-

Checkpoint: Monitor by LCMS. Product should show M+H corresponding to 5-bromo-3-methoxyindazole.

-

-

C5-Carboxylation:

-

Protect N1 with THP or SEM group (Standard protocol).

-

Perform Lithium-Halogen exchange: Treat with n-BuLi at -78°C in anhydrous THF.

-

Quench with dry CO2 gas (bubbling) or dry ice.

-

Acidic workup (HCl) removes the protecting group and protonates the carboxylate.

-

-

Purification: Recrystallize from Ethanol/Water to obtain 3-methoxy-1H-indazole-5-carboxylic acid .

Protocol B: Library Generation (Amide Coupling)

Objective: Derivatize the C5-acid to explore SAR.

-

Dissolve 3-methoxy-1H-indazole-5-carboxylic acid (1 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10 min.

-

Add amine (R-NH2, e.g., morpholine, N-methylpiperazine) (1.1 eq).

-

Stir at RT for 4h.

-

Validation: Dilute with EtOAc, wash with LiCl (5% aq), dry over Na2SO4. Purify via Prep-HPLC.

Part 4: Visualization of Signaling & Synthesis

Diagram 1: Synthetic Pathway (Graphviz)

Caption: Figure 1. Convergent synthetic route emphasizing selective C3-methoxylation prior to C5-carboxylation.

Diagram 2: Mechanism of Action (Kinase Inhibition)

Caption: Figure 2.[1] Pharmacophore mapping of the scaffold within a generic kinase ATP-binding pocket.

Part 5: References

-

BenchChem. 4-methoxy-1H-indazole-3-carboxylic acid | Structure and Kinase Inhibitor Potential. (Discusses analogous methoxy-indazole scaffolds in kinase inhibition).

-

Organic Syntheses. Preparation of Indazole-3-carboxylic acid derivatives. (Foundational chemistry for indazole carboxylation).[2]

-

MDPI (Molecules). Synthesis and Biological Evaluation of Indazole Derivatives as Anticancer Agents. (Highlights the role of 5-substituted indazoles).

-

PubChem. Compound Summary: 5-methoxy-1H-indazole-3-carboxylic acid.[3][4] (Isomer data for structural comparison and physicochemical properties).

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (Provides amide coupling protocols relevant to the 5-carboxy isomer).

Sources

- 1. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - 5-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3) [pubchemlite.lcsb.uni.lu]

patent US8993586B2 acetyl-CoA carboxylase inhibitor intermediates

Part 1: Executive Summary

This technical guide dissects the synthetic architecture of Acetyl-CoA Carboxylase (ACC) inhibitor intermediates as detailed in US Patent 8,993,586 B2 (Assignee: Pfizer Inc.). The patent addresses a critical bottleneck in metabolic therapeutic discovery: the metabolic instability of earlier ketone-based inhibitors. By incorporating N1/N2-lactam and spirocyclic motifs, these intermediates provide a metabolically robust scaffold that selectively inhibits ACC1 (cytosolic) and ACC2 (mitochondrial) isoforms.

This document serves as a blueprint for reproducing the core spirocyclic intermediates, specifically focusing on the spiro[chroman-2,4'-piperidin]-4-one and spiro-lactam derivatives. It bridges the gap between patent claims and bench-level execution, providing self-validating protocols and mechanistic insights required for high-purity scale-up.

Part 2: Mechanistic Foundation

The therapeutic logic of US8993586B2 rests on the "Malonyl-CoA Rheostat" hypothesis. ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA.[1]

-

ACC1 (Liver/Adipose): Produces malonyl-CoA for de novo lipogenesis (DNL).[1] Inhibition reduces hepatic steatosis.[1]

-

ACC2 (Muscle/Heart): Produces malonyl-CoA that allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT-1) .[1]

Visualization: The Malonyl-CoA Rheostat

Figure 1: The dual mechanism of ACC inhibition. The inhibitor blocks the conversion of Acetyl-CoA to Malonyl-CoA, relieving the suppression of CPT-1 and enabling fatty acid oxidation.

Part 3: Synthetic Architecture & Key Intermediates

The core innovation in US8993586B2 is the spirocyclic lactam . Early generation inhibitors suffered from ketone reduction by aldo-keto reductases. The spiro-lactam ring constrains the molecule, preventing this metabolic degradation while maintaining the necessary geometry to bind the ACC carboxyltransferase (CT) domain.

Core Intermediate: The Spiro[chroman-2,4'-piperidine] Scaffold

This scaffold is constructed via a Kabbe condensation or a related cyclization involving a ketone and an activated phenol/amine.

Retrosynthetic Logic:

-

Target: Spirocyclic Indazole/Lactam.

-

Disconnection: Amide bond cleavage

Indazole Acid + Spiro-amine. -

Spiro-amine Formation: Intramolecular cyclization of a ketone with a bifunctional phenol/aniline precursor.

Part 4: Self-Validating Experimental Protocols

The following protocols are reconstructed from the patent's preferred embodiments and optimized for reproducibility.

Protocol A: Synthesis of Spiro[chroman-2,4'-piperidin]-4-one (Intermediate 1)

Objective: Construct the spirocyclic core efficiently while establishing the quaternary carbon center.

Reagents & Parameters:

| Component | Equiv. | Role | Critical Parameter |

|---|---|---|---|

| 2-Hydroxyacetophenone | 1.0 | Substrate | Purity >98% required |

| N-Boc-4-piperidone | 1.1 | Electrophile | Dry, free of hydrate |

| Pyrrolidine | 0.5 | Catalyst | Freshly distilled |

| Methanol | 10 Vol | Solvent | Anhydrous |

| Temperature | 65°C | Condition | Reflux |

Step-by-Step Methodology:

-

Complexation: In a dry reactor under

, charge Methanol (10 volumes) and 2-Hydroxyacetophenone (1.0 equiv). -

Catalyst Addition: Add Pyrrolidine (0.5 equiv) dropwise. Observation: Solution may darken slightly due to enamine formation.

-

Cyclization: Add N-Boc-4-piperidone (1.1 equiv) in one portion. Heat the mixture to reflux (65°C) for 12–16 hours.

-

Validation Check: Monitor by HPLC. The disappearance of acetophenone (<2%) indicates completion.

-

-

Workup: Cool to 20°C. The product often precipitates. If not, concentrate to 3 volumes and add water (5 volumes) to induce crystallization.

-

Purification: Filter the solid and wash with cold MeOH/Water (1:1).

-

Yield Target: 75–85%.

-

Purity: >95% (HPLC).

-

Protocol B: Formation of the N1/N2-Lactam (Intermediate 2)

Objective: Convert the spiro-ketone or precursor into the metabolically stable lactam ring.

Step-by-Step Methodology:

-

Schmidt Rearrangement (Alternative): Treat the spiro-ketone with Sodium Azide (

) in Methanesulfonic acid (-

Safety Warning: This generates hydrazoic acid in situ. Must be performed in a blast-shielded hood with efficient scrubbing.

-

-

Temperature Control: Maintain reaction at 0°C during addition, then warm to 40°C.

-

Causality: Low temperature prevents runaway exotherms; moderate heat drives the migration of the alkyl group to form the lactam.

-

-

Quench: Pour slowly into crushed ice/NaOH. Extract with Ethyl Acetate.

Part 5: Visualization of Synthetic Route

The following diagram illustrates the convergent synthesis of the ACC inhibitor, highlighting the formation of the critical spirocyclic intermediate.

Figure 2: Convergent synthetic route emphasizing the construction of the spirocyclic core via Kabbe condensation followed by amide coupling.

Part 6: Process Optimization & Troubleshooting

| Challenge | Root Cause | Mitigation Strategy |

| Low Yield in Cyclization | Wet reagents (Hydrates) | Use azeotropic distillation (Toluene) to dry piperidone before addition. |

| Incomplete Rearrangement | Poor migration aptitude | Switch from Schmidt conditions to Beckmann Rearrangement (Hydroxylamine-O-sulfonic acid). |

| Enantiomeric Excess (ee) | Racemic spiro-center | Perform Chiral SFC resolution on Intermediate 1 using a Chiralpak AD-H column (MeOH co-solvent). |

Part 7: References

-

US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors. Google Patents.

-

Griffith, D. A., et al. (2014). "Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes." Journal of Medicinal Chemistry.[4][5][6] [Link]

-

Fullerton, M. D., et al. (2013). "Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin-sensitizing effects of metformin." Nature Medicine. [Link]

-

Harriman, G., et al. (2016). "Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats." Proceedings of the National Academy of Sciences. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis Reaction | Formula, Types & Examples - Lesson | Study.com [study.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones [organic-chemistry.org]

- 5. Novel spiro[chromanone-2,4'-piperidine]-4-one derivatives as potential inhibitors of fatty acid synthesis in pathogens: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

O-methylation of 1H-indazole-3-ol to form 3-methoxyindazole

Strategic Protocols for O-Functionalization of 1H-Indazole-3-ol

Executive Summary & Mechanistic Insight

Objective: To achieve high-purity O-methylation of 1H-indazole-3-ol (indazolone) to form 3-methoxyindazole, overcoming the inherent thermodynamic preference for N-alkylation.

The Challenge: Tautomeric Bias 1H-indazole-3-ol exists in a tautomeric equilibrium between the enol form (3-hydroxyindazole) and the keto form (indazolone). Under standard alkylation conditions (e.g., Methyl Iodide/Base), the reaction is dominated by N-alkylation , typically yielding 1-methylindazolone (N1) or 2-methylindazolone (N2) as the major products. This is due to the high nucleophilicity of the nitrogen atoms in the deprotonated heteroaromatic ring.

The Solution: Strategic Route Selection To successfully target the O-methylated product (3-methoxyindazole), researchers must employ one of two strategies:

-

The "Hard" Electrophile Strategy (Direct): Utilizing "hard" alkylating agents (e.g., Meerwein’s salt) or silver-mediated alkylation to kinetically favor the oxygen center.

-

The Nucleophilic Aromatic Substitution (SNAr) Strategy (Indirect): A robust, industrial-standard two-step sequence converting the hydroxyl group to a chloride leaving group, followed by displacement with methoxide. This route guarantees O-regioselectivity.

Strategic Pathway Analysis

The following diagram illustrates the divergent reaction pathways and the critical decision points for achieving O-selectivity.

Figure 1: Reaction landscape showing the competition between N-alkylation (red) and the strategic SNAr route (blue/green) to achieve the target.

Experimental Protocols

Protocol A: The "Gold Standard" (SNAr Route)

Recommended for: High purity, scale-up, and guaranteed regioselectivity. Mechanism: Conversion of the -OH to a -Cl leaving group, followed by nucleophilic displacement by methoxide.

Step 1: Chlorination to 3-Chloroindazole

-

Reagents: 1H-indazole-3-ol (1.0 equiv), Phosphorus Oxychloride (POCl3, 5.0 equiv), N,N-Dimethylaniline (catalytic).

-

Procedure:

-

Charge a round-bottom flask with 1H-indazole-3-ol.

-

Add POCl3 carefully under an inert atmosphere (Ar/N2).

-

Add catalytic N,N-dimethylaniline (0.1 equiv) to accelerate the reaction.

-

Heat the mixture to reflux (105°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for consumption of starting material.

-

Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!).

-

Neutralize the aqueous suspension with saturated NaHCO3 solution to pH 7–8.

-

Extract with Ethyl Acetate (3x), wash organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from ethanol or flash chromatography if necessary.

-

Step 2: Methoxylation (SNAr)

-

Reagents: 3-Chloroindazole (from Step 1), Sodium Methoxide (NaOMe, 25% wt in MeOH, 3.0 equiv), Methanol (solvent).

-

Procedure:

-

Dissolve 3-chloroindazole in anhydrous Methanol (0.5 M concentration).

-

Add Sodium Methoxide solution dropwise at room temperature.

-

Heat the reaction in a sealed pressure tube or reflux condenser to 120°C–140°C (sealed tube preferred for kinetics) for 12–24 hours.

-

Workup: Cool to room temperature. Concentrate methanol under reduced pressure.

-

Dilute residue with water and extract with Ethyl Acetate or DCM.

-

Yield: Expect 80–95% conversion.

-

Validation: 1H NMR will show a distinct singlet for -OMe at ~4.0 ppm and loss of the N-H signal if N-protected, or a shift in aromatic protons.

-

Protocol B: Direct O-Methylation (Silver-Mediated)

Recommended for: Small-scale synthesis or when the 3-chloro intermediate is inaccessible. Caveat: Lower yields due to competing N-alkylation; requires careful chromatographic separation.

-

Reagents: 1H-indazole-3-ol (1.0 equiv), Silver Carbonate (Ag2CO3, 1.5 equiv), Methyl Iodide (MeI, 2.0 equiv), Benzene or Toluene (Anhydrous).

-

Rationale: The "Silver Salt" method exploits the hard-soft acid-base (HSAB) principle. The silver ion coordinates to the halide (iodide), promoting an SN1-like character that favors attack by the "harder" oxygen nucleophile over the nitrogen. Non-polar solvents like Benzene/Toluene further suppress N-alkylation by destabilizing the ionic transition states associated with N-alkylation.

-

Procedure:

-

Suspend 1H-indazole-3-ol and Ag2CO3 in anhydrous Toluene under Argon.

-

Add Methyl Iodide dropwise.

-

Stir at room temperature for 24 hours in the dark (wrap flask in foil).

-

Filter the mixture through a Celite pad to remove silver salts.

-

Concentrate the filtrate.

-

Purification: Rigorous Flash Column Chromatography is required to separate the O-methyl product (less polar) from the N-methyl byproducts (more polar).

-

Analytical Validation & Data Summary

Distinguishing Isomers by NMR: The most critical analytical step is differentiating 3-methoxyindazole from 1-methyl or 2-methyl isomers.

| Feature | 3-Methoxyindazole (Target) | 1-Methylindazole (Byproduct) | 2-Methylindazole (Byproduct) |

| 1H NMR (-CH3) | Singlet, δ 4.0–4.1 ppm | Singlet, δ 3.9–4.0 ppm | Singlet, δ 4.1–4.2 ppm |

| 13C NMR (-CH3) | δ ~55–60 ppm (O-Me) | δ ~35 ppm (N-Me) | δ ~40 ppm (N-Me) |

| HMBC Correlation | Me protons correlate to C3 (C-O bond) | Me protons correlate to C7a/C1 | Me protons correlate to C3/C1 |

| UV/Vis | Blue-shifted (hypsochromic) | Red-shifted (bathochromic) | Distinct quinoid band |

Protocol Comparison Table:

| Parameter | Protocol A (SNAr via Cl) | Protocol B (Direct Ag2CO3) |

| Regioselectivity | High (>98% O-Me) | Moderate (Mixture of O/N) |

| Yield | High (Total ~70-80%) | Low to Moderate (30-50%) |

| Scalability | Excellent (Kg scale) | Poor (Cost of Ag, Chromatography) |

| Reagent Safety | POCl3 (Corrosive), NaOMe | MeI (Toxic), Ag2CO3 (Expensive) |

References

-

Selectivity in Indazole Alkylation

-

L. Dong, et al. Magical Power of Quantum Mechanics: Regioselectivity in Indazole Alkylation. WuXi Biology.

-

-

SNAr Synthesis Route (Analogous Systems)

-

Synthesis of 3-substituted indazoles via 3-halo intermediates. Organic Chemistry Portal.

-

-

Direct Alkylation Challenges

-

Silver-Mediated Alkylation Principles

Sources

Advanced Protocols for the Synthesis of 3-Substituted Indazole-5-Carboxylic Acid Derivatives

Introduction & Strategic Overview

The indazole-5-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., FGFR, ALK, VEGFR inhibitors) and anti-inflammatory agents. The 3-position of the indazole ring is a critical vector for structure-activity relationship (SAR) exploration, often determining selectivity and potency by engaging the ATP-binding pocket's "gatekeeper" residues.

This guide details two distinct, field-proven synthetic strategies:

-

Late-Stage Functionalization (Protocol A): Ideal for generating diverse libraries. It utilizes a robust C3-iodination followed by palladium-catalyzed cross-coupling.

-

De Novo Cyclization (Protocol B): Ideal for scale-up of specific alkyl analogs (e.g., 3-methyl). It proceeds via hydrazine condensation with 2-acyl-fluorobenzenes.

Strategic Decision Matrix

The choice of protocol depends on the target substituent (

Figure 1: Strategic Decision Matrix for selecting the optimal synthetic route based on target chemotype.

Protocol A: Divergent Synthesis via C3-Iodination & Suzuki Coupling

This protocol is the industry standard for medicinal chemistry (MedChem) campaigns requiring rapid SAR exploration at the 3-position.

Phase 1: Regioselective C3-Iodination

Objective: Synthesize methyl 3-iodo-1H-indazole-5-carboxylate. Mechanism: Electrophilic aromatic substitution. The N1-proton is acidic; under basic conditions, the indazolyl anion is generated, increasing electron density at C3 for attack by the iodonium equivalent.

Materials:

-

Methyl 1H-indazole-5-carboxylate (1.0 equiv)

-

Iodine (

) (2.0 equiv)[1] -

Potassium Hydroxide (KOH) (3.0 equiv) or NaOH

-

Solvent: Methanol (MeOH) / Water (

) (4:1 v/v)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1H-indazole-5-carboxylate (e.g., 5.0 g) in MeOH (50 mL).

-

Base Addition: Add KOH pellets (3.0 equiv) dissolved in minimal water (12 mL). The solution may darken.

-

Iodination: Cool the mixture to 0°C. Add solid iodine (

) portion-wise over 30 minutes to control the exotherm. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours. Monitor by LC-MS (Target M+H: ~303 amu).

-

Quench & Workup:

-

Dilute with water (100 mL).

-

Carefully acidify to pH ~5 using 1M HCl. The product typically precipitates as a solid.

-

Add 10% aqueous

(sodium thiosulfate) to quench excess iodine (color changes from dark brown to yellow/colorless).

-

-

Isolation: Filter the precipitate, wash copiously with water, and dry under vacuum at 45°C.

-

Yield Expectation: 85–95%.

-

Appearance: Off-white to pale yellow solid.

-

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Install the

Materials:

-

Methyl 3-iodo-1H-indazole-5-carboxylate (1.0 equiv)

-

Aryl Boronic Acid (

) (1.5 equiv) -

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Setup: Charge a microwave vial or pressure tube with the 3-iodo intermediate, boronic acid, and base.

-

Degassing (Crucial): Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes. Oxygen is the primary cause of failed couplings here.

-

Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure. Seal the vessel.

-

Reaction: Heat to 90–100°C for 4–16 hours (or 120°C for 30 min in a microwave reactor).

-

Workup:

-

Purification: Flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).

Data Summary: Protocol A

| Parameter | Specification | Notes |

| Iodination Yield | >85% | High efficiency; no chromatography usually needed. |

| Coupling Yield | 60–90% | Varies with boronic acid sterics. |

| Key Impurity | De-iodinated SM | Result of Protodehalogenation if reaction runs too long. |

| Catalyst Choice | Superior to |

Protocol B: De Novo Cyclization (2-Fluoro-5-acyl Route)

This protocol is preferred when the 3-substituent is an alkyl group (e.g., methyl, ethyl, trifluoromethyl) derived from the corresponding ketone.

Mechanism:

Materials:

-

Methyl 3-acetyl-4-fluorobenzoate (or similar 2-fluoro-5-acyl derivative) (1.0 equiv)

-

Hydrazine Hydrate (

) (2.0–5.0 equiv) -

Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)

Step-by-Step Methodology:

-

Preparation: Dissolve the 2-fluoro-5-acyl-benzoate in Ethanol (0.2 M concentration).

-

Addition: Add Hydrazine Hydrate dropwise at RT.

-

Caution: Hydrazine is toxic and a suspected carcinogen. Use a fume hood.

-

-

Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Monitoring: TLC usually shows a fluorescent spot for the indazole product.

-

-

Workup:

-

Cool to RT. The product often crystallizes directly from the reaction mixture.

-

If solid forms: Filter and wash with cold ethanol.

-

If no solid: Concentrate to 20% volume, dilute with water, and filter the resulting precipitate.

-

-

Purification: Recrystallization from EtOH/Water is usually sufficient.

Experimental Workflow Visualization

The following diagram illustrates the detailed workflow for the Suzuki Coupling (Protocol A) , including critical decision points for troubleshooting.

Figure 2: Operational workflow for Pd-catalyzed cross-coupling of 3-iodoindazoles.

Quality Control & Troubleshooting

Analytical Standards

-

NMR (1H): The H3 proton (singlet ~8.1 ppm) present in the starting material (if using Protocol A precursor before iodination) must disappear. For 3-substituted derivatives, verify the disappearance of the H3 singlet and integration of the new R3 protons.

-

HPLC Purity: >95% required for biological assays.

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

-

Column: C18 Reverse Phase.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Iodination) | Incomplete reaction | Increase |

| Stalled Suzuki Coupling | Catalyst poisoning by free NH | Use SEM protection (SEM-Cl, NaH) prior to coupling. Alternatively, switch to Pd-XPhos G3 catalyst. |

| Protodeiodination | Overheating or Hydride source | Reduce temperature; ensure solvent is anhydrous if using hydride-sensitive reagents (though Suzuki uses water). Check solvent purity. |

| Regioisomers (Protocol B) | N1 vs N2 alkylation | Not applicable for cyclization (forms 1H-indazole). However, subsequent alkylation of the indazole N can yield N1/N2 mixtures (N1 usually favored). |

References

-

Vertex AI Search. (2025). Preparation of methyl 3-iodo-1H-indazole-5-carboxylate protocol. Retrieved from

-

Organic Syntheses. (n.d.). Indazole Synthesis Procedures. Retrieved from

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. Retrieved from

-

National Institutes of Health (NIH). (2006). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from

-

ResearchGate. (2025). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from

-

WIPO. (2010). WO/2010/020307: Indazole-5-Carboxylic Acid Hydrazide Derivatives.[3] Retrieved from

Sources

Application Note: 3-Methoxy-1H-indazole-5-carboxylic Acid in Kinase Inhibitor Design

This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic utilization of 3-methoxy-1H-indazole-5-carboxylic acid as a privileged scaffold for Type I and Type II kinase inhibitors.

Executive Summary

The indazole ring system is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved drugs like Axitinib (VEGFR inhibitor) and Pazopanib . While 3-aryl and 3-amido indazoles are common, the 3-methoxy-1H-indazole-5-carboxylic acid scaffold offers a unique chemical space. The 3-methoxy group provides a specific electronic profile and steric bulk that can displace water molecules in the "back pocket" of the ATP binding site, while the 5-carboxylic acid serves as an ideal vector for fragment-based drug discovery (FBDD), allowing extension into the solvent-exposed region to modulate solubility and pharmacokinetic (PK) properties.

Strategic Rationale & Binding Mechanism

The "Hinge Binder" Concept

Kinase inhibitors typically function by competing with ATP. The indazole core mimics the adenine ring of ATP.

-

N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Glu residue).

-

N2 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen.

The Role of Substituents[1][2][3][4]

-

3-Methoxy Group: Unlike a bulky phenyl group, the methoxy group is compact. It acts as a weak H-bond acceptor and an electron-donating group (EDG), increasing the electron density of the pyrazole ring. This can strengthen the N1-H interaction. Sterically, it often targets the "Gatekeeper" residue vicinity.

-

5-Carboxylic Acid: This position points towards the solvent-exposed region (Sugar pocket/Phosphate binding region). Derivatization here (e.g., amide coupling) allows the introduction of solubilizing groups (morpholine, piperazine) without disrupting the critical hinge binding.

Mechanistic Diagram (DOT)

The following diagram illustrates the logical flow of designing inhibitors around this scaffold.

Figure 1: Structural logic of the 3-methoxy-1H-indazole-5-carboxylic acid scaffold in kinase inhibition.

Chemical Protocol: Scaffold Derivatization

Objective: Synthesize a library of 5-carboxamide derivatives to probe the solvent channel.

Materials

-

Scaffold: 3-methoxy-1H-indazole-5-carboxylic acid (CAS: Hypothetical/Custom Synthesis - typically derived from 3-hydroxy precursor via O-methylation).

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF (Dimethylformamide).

-

Amines: Diverse library (e.g., N-methylpiperazine, Morpholine, 3-aminopyridine).

Step-by-Step Synthesis Workflow

-

Activation: Dissolve 3-methoxy-1H-indazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes to form the active ester.[1]

-

Note: The color typically shifts to yellow/orange upon activation.

-

-

Coupling: Add the desired amine (1.1 equiv).

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Scaffold - OH + Amine - H).

-

Work-up:

-

Dilute with EtOAc.

-

Wash with sat. NaHCO₃ (remove unreacted acid), water, and brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Flash chromatography (DCM/MeOH gradient) or Preparative HPLC for polar amines.

Synthesis Workflow Diagram (DOT)

Figure 2: Amide coupling workflow for derivatizing the 5-position.

Biological Evaluation Protocol: ADP-Glo™ Kinase Assay

Objective: Determine the IC50 of the synthesized derivatives against a target kinase (e.g., VEGFR2 or CDK2).

Principle

The ADP-Glo™ assay (Promega) quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is a luminescent assay: ATP → ADP (Kinase rxn) → ATP (Re-synthesis) → Light (Luciferase).

Reagents

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

-

Substrate: Poly(Glu, Tyr) 4:1 (for Tyrosine kinases) or Histone H1 (for Ser/Thr kinases).

-

ATP: Ultra-pure (Promega).

Protocol Steps

-

Compound Preparation: Prepare a 10-point serial dilution of the inhibitor in 100% DMSO (starting at 10 µM).

-

Enzyme Reaction (5 µL):

-

Add 2 µL of Kinase (optimized concentration, e.g., 1-5 ng/well) to a 384-well white plate.

-

Add 1 µL of Compound (or DMSO control). Incubate 10 min at RT.

-

Add 2 µL of ATP/Substrate mix to initiate reaction.

-

Incubate for 60 minutes at RT.

-

-

ADP-Glo Reagent (5 µL): Add 5 µL of ADP-Glo Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.

-

Detection Reagent (10 µL): Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

Read: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis

Calculate % Inhibition using the formula:

Case Study Data: SAR Trends

The following table summarizes hypothetical SAR data demonstrating the importance of the 5-position derivatization for a VEGFR2 model system.

| Compound ID | R-Group (5-Position Amide) | 3-Position | VEGFR2 IC50 (nM) | Solubility (µM) |

| IND-01 | -OH (Carboxylic Acid parent) | -OMe | > 5,000 | > 200 |

| IND-02 | -NH-Methyl | -OMe | 450 | 150 |

| IND-03 | -NH-Phenyl | -OMe | 12 | < 1 |

| IND-04 | -NH-(CH₂)₂-Morpholine | -OMe | 8 | 180 |

| IND-05 | -NH-(CH₂)₂-Morpholine | -H | 120 | 190 |

Analysis:

-

IND-01 vs IND-02: The free acid is poor at binding (electrostatic repulsion or lack of hydrophobic contact).

-

IND-03: High potency due to hydrophobic interaction in the solvent channel, but poor solubility.

-

IND-04 (Lead): The morpholine tail maintains potency (solubilizing group points to solvent) and restores solubility.

-

IND-04 vs IND-05: Removal of the 3-methoxy group (IND-05) results in a 15-fold loss of potency, confirming the 3-OMe contribution to the hinge/gatekeeper fit.

References

-

Indazole Scaffolds in Kinase Inhibition

- Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Source: PMC (PubMed Central).

-

Link:[Link]

-

Structure-Activity Relationships (SAR)

-

Synthesis of Indazoles

- Title: Indazole Synthesis - Organic Chemistry Portal.

- Source: Organic Chemistry Portal.

-

Link:[Link]

- Kinase Assay Protocols: Title: ADP-Glo™ Kinase Assay Systems Technical Manual. Source: Promega.

Sources

Application Notes and Protocols for the Functionalization of 5-Position Carboxylic Acid in 3-Methoxyindazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Methoxyindazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The 3-methoxyindazole moiety, in particular, has garnered significant attention due to its presence in a number of clinical and preclinical drug candidates. Functionalization of this core at the 5-position, typically bearing a carboxylic acid, is a key strategy for modulating potency, selectivity, pharmacokinetic properties, and for the introduction of pharmacophores that can engage with specific biological targets. This guide provides a detailed overview of the common and effective methods for the derivatization of the 5-position carboxylic acid of 3-methoxyindazoles, with a focus on amide bond formation and esterification.

PART 1: Amide Bond Formation - A Cornerstone of Indazole Diversification

The conversion of the 5-carboxylic acid to a wide array of amides is arguably the most versatile and widely employed strategy for generating libraries of 3-methoxyindazole derivatives. The resulting amide bond can act as a hydrogen bond donor and acceptor, and the substituent on the nitrogen atom can be tailored to probe specific interactions within a biological target.

Key Considerations for Amide Coupling with 3-Methoxyindazole-5-carboxylic Acid:

-

Activation of the Carboxylic Acid: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated to a more electrophilic species.

-

Choice of Coupling Reagents: A plethora of coupling reagents are available, each with its own advantages and disadvantages. The choice of reagent can be influenced by the scale of the reaction, the steric and electronic properties of the coupling partners, and the desired purity of the final product.

-

Base: An organic base is typically required to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack of the amine.

-

Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), is commonly used to dissolve the reactants and facilitate the reaction.

Protocol 1: Standard Amide Coupling using HATU

This protocol is a robust and generally high-yielding method suitable for a wide range of amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that minimizes side reactions and racemization.[1]

Experimental Workflow:

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

-

To a solution of 3-methoxy-1H-indazole-5-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) is added N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

The mixture is stirred at room temperature for 10 minutes.

-

HATU (1.2 eq) is added in one portion, and the reaction mixture is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 16 hours depending on the reactivity of the amine.

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired amide.

Reagent Table:

| Reagent | Molar Eq. | Purpose |

| 3-Methoxy-1H-indazole-5-carboxylic acid | 1.0 | Starting material |

| Amine | 1.1 | Coupling partner |

| HATU | 1.2 | Coupling reagent |

| DIPEA | 3.0 | Organic base |

| Anhydrous DMF | - | Solvent |

Protocol 2: Acyl Chloride Formation Followed by Amination

For less reactive amines or when HATU is not suitable, a two-step procedure involving the formation of an acyl chloride intermediate can be effective. This method is often high-yielding but requires careful handling of the moisture-sensitive acyl chloride.

Experimental Workflow:

Caption: Two-step amide synthesis via an acyl chloride intermediate.

Step-by-Step Protocol:

-

Acyl Chloride Formation: A mixture of 3-methoxy-1H-indazole-5-carboxylic acid and an excess of thionyl chloride with a catalytic amount of DMF is heated at reflux for 2-4 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

-

Amination: The crude acyl chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of the desired amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

PART 2: Esterification - Accessing Another Key Derivative Class

Esterification of the 5-carboxylic acid provides another avenue for structural modification, influencing properties such as solubility, cell permeability, and metabolic stability.

Protocol 3: Fischer Esterification

This classical method is suitable for the synthesis of simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol can be used as the solvent.[2][3]

Experimental Workflow:

Caption: Fischer esterification workflow.

Step-by-Step Protocol:

-

3-methoxy-1H-indazole-5-carboxylic acid is suspended in the desired alcohol (e.g., methanol or ethanol), which acts as both the reactant and the solvent.

-

A catalytic amount of concentrated sulfuric acid (typically 2-3 drops for a small-scale reaction) is added.

-

The mixture is heated at reflux until the reaction is complete (monitored by TLC or LC-MS), which can take from 4 to 24 hours.

-

The excess alcohol is removed under reduced pressure.

-

The residue is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ester, which can be purified by column chromatography if necessary.

Troubleshooting and Key Considerations

-

Low Amide Coupling Yields: If low yields are observed in amide coupling reactions, ensure all reagents and solvents are anhydrous. The use of a different coupling reagent or a higher excess of the amine and coupling reagent may be beneficial. For sterically hindered amines, higher reaction temperatures may be required.

-

Side Reactions: The indazole N-H is nucleophilic and can potentially react with the activated carboxylic acid, leading to undesired side products. While this is generally not a major issue, for certain substrates or under harsh conditions, N-acylation may be observed. If this becomes problematic, protection of the indazole nitrogen may be necessary.

-

Incomplete Esterification: Fischer esterification is an equilibrium process. To drive the reaction to completion, using a large excess of the alcohol is crucial. For more complex alcohols, where using them as a solvent is not feasible, other esterification methods such as Steglich esterification (using DCC and DMAP) may be more appropriate.

-

Purification: The byproducts of coupling reagents (e.g., DCU from DCC, HOBt) need to be effectively removed during work-up and purification. Aqueous washes are often effective, but careful column chromatography is typically required to obtain highly pure products.

Conclusion

The functionalization of the 5-position carboxylic acid of 3-methoxyindazoles is a critical step in the synthesis of novel drug candidates. The protocols outlined in this guide for amide bond formation and esterification provide robust and versatile methods for accessing a wide range of derivatives. By carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently generate libraries of compounds for biological evaluation, accelerating the drug discovery process.

References

-

Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

- Process for preparing 1-methylindazole-3-carboxylic acid.

-

Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. ACS Publications. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Preparation of Esters. Chemistry LibreTexts. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

preventing N-methylation during 3-methoxyindazole synthesis

Topic: Preventing N-methylation during 3-methoxyindazole synthesis Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Welcome to the Support Center

The Challenge: Synthesizing 3-methoxyindazole is a classic problem in heterocyclic chemistry due to annular tautomerism . The precursor, 1H-indazol-3(2H)-one (often called 3-hydroxyindazole), exists in equilibrium between its enol (OH) and lactam (NH) forms.

When you attempt direct alkylation (e.g., MeI + Base), the nitrogen atoms (

- -methyl: Thermodynamically stable (often dominant).[1]

- -methyl: Kinetically favored or favored by specific steric/electronic factors.

- -methyl: The desired product, often the minor component (<10%) under standard conditions.